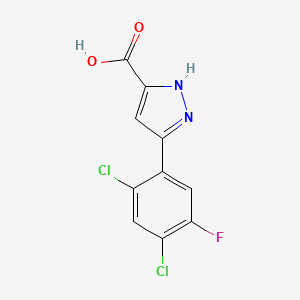

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4-dichloro-5-fluorophenyl bearing Mannich base was prepared from triazole Schiff bases by aminomethylation with formaldehyde and secondary/substituted primary amines .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2,4-Dichloro-5-fluorophenylacetic acid, has been analyzed. The molecular formula of 2,4-Dichloro-5-fluorophenylacetic acid is C8H5Cl2FO2 .Aplicaciones Científicas De Investigación

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which are known for their antibacterial properties . These bases are important precursors for the synthesis of bioactive compounds .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa .

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of novel triazolo[4,3-a]pyrazine derivatives, which have shown excellent antibacterial activity .

- Method : The synthesis involves various techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

- Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

- Field : Pharmacology

- Application : The compound is used in the synthesis of 7-arylidenetriazolothiadiazines, which have shown analgesic and antimicrobial properties .

- Method : The synthesis involves the reaction of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-5-thiol with substituted benzaldehydes and monochloroacetic acid in the presence of acetic anhydride, acetic acid, and sodium acetate .

- Results : The synthesized compounds were tested for their analgesic and antimicrobial activities .

Antibacterial Activity

Synthesis of Triazolo[4,3-a]pyrazine Derivatives

Analgesic and Antimicrobial Studies

- Field : Bioorganic Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antifungal activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antifungal activity against various fungal strains such as Aspergillus fumigatus, Aspergillus flavus, Penicillium marneffei, and Trichophyton mentagrophytes .

- Field : Chemical Monthly

- Application : The compound is used in the synthesis of arylidenetriazolothiazolidinones, which have shown excellent anti-inflammatory activity .

- Method : The synthesis involves a one-pot reaction of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-5-thiol with substituted benzaldehydes and monochloroacetic acid in the presence of acetic anhydride, acetic acid, and sodium acetate .

- Results : Compounds bearing the 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl moiety showed excellent anti-inflammatory activity .

- Field : Academia

- Application : The compound is used in the synthesis of oxadiazoles, which have shown antimicrobial properties .

- Method : The synthesis involves the reaction of isatin and 2,4-dichloro-5-fluoroacetophenone under Pfitzinger conditions .

- Results : The synthesized compounds were tested for their antimicrobial activities .

Antifungal Activity

Anti-Inflammatory Activity

Antimicrobial Studies

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antimalarial activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antimalarial activity against various strains .

- Field : Bioorganic Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antiviral activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antiviral activity against various viral strains .

- Field : Pharmacology

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antitumor/anticancer activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antitumor/anticancer activity against various cancer cell lines .

Antimalarial Activity

Antiviral Activity

Antitumor/Anticancer Activity

Propiedades

IUPAC Name |

3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2FN2O2/c11-5-2-6(12)7(13)1-4(5)8-3-9(10(16)17)15-14-8/h1-3H,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJNJZXFNFHRCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10636036 |

Source

|

| Record name | 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10636036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

1119299-75-0 |

Source

|

| Record name | 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10636036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)